3-Phenyl-1-azaspiro[4.4]nonane
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-phenyl-1-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H19N/c1-2-6-12(7-3-1)13-10-14(15-11-13)8-4-5-9-14/h1-3,6-7,13,15H,4-5,8-11H2 |
InChI Key |
UFFPSTWJEZJYPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Phenyl 1 Azaspiro 4.4 Nonane and Analogues
Retrosynthetic Analysis of the 1-Azaspiro[4.4]nonane Core
A retrosynthetic analysis of the 1-azaspiro[4.4]nonane core reveals several potential disconnection strategies. The key challenge in the synthesis of this spirocyclic system is the construction of the quaternary spirocyclic carbon atom. Two primary approaches can be envisioned: formation of the pyrrolidine (B122466) ring onto a pre-existing cyclopentane (B165970) derivative or, conversely, the formation of the cyclopentane ring onto a pyrrolidine precursor.
A common disconnection strategy involves breaking the C-N and a C-C bond of the pyrrolidine ring. This leads back to a substituted cyclopentanone (B42830) and a nitrogen-containing fragment. For instance, a disconnection of the C5-N1 and C2-C3 bonds could retrospectively lead to a cyclopentanone derivative and a functionalized amine. Another approach involves disconnecting the spirocyclic C-C bonds, which might lead to acyclic precursors that can undergo a spirocyclization reaction.
Furthermore, disconnections that lead to precursors suitable for domino or tandem reactions are highly sought after for their efficiency. Such strategies often involve acyclic precursors containing both the nitrogen nucleophile and the electrophilic centers, or radical precursors that can undergo sequential cyclizations. The choice of the specific retrosynthetic pathway is often dictated by the desired substitution pattern on the 1-azaspiro[4.4]nonane core and the availability of starting materials.
Cyclization Reactions in the Formation of the Spiro[4.4]nonane System
A variety of cyclization reactions have been employed to construct the 1-azaspiro[4.4]nonane skeleton, each with its own advantages and limitations. These methods range from radical-mediated processes to transition-metal-catalyzed reactions and intramolecular rearrangements.
Radical Bicyclization Approaches for 1-Azaspiro[4.4]nonane Construction
Domino radical bicyclization represents a powerful tool for the synthesis of 1-azaspiro[4.4]nonane derivatives. This approach involves the generation of a radical species that undergoes a sequence of intramolecular cyclizations to form the spirocyclic system in a single step. One such methodology utilizes the formation and capture of alkoxyaminyl radicals. acs.org
In a typical reaction, O-benzyl oxime ethers bearing a brominated or iodinated aromatic ring and an alkenyl moiety are used as starting materials. The reaction is initiated by a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and promoted by a radical mediator like tributyltin hydride (Bu₃SnH). acs.org The initially formed aryl radical undergoes a 5-exo-trig cyclization onto the oxime ether, generating an alkoxyaminyl radical. This nitrogen-centered radical is then captured intramolecularly by the tethered alkenyl group to afford the 1-azaspiro[4.4]nonane skeleton. acs.org These reactions often produce a mixture of diastereomers, with a preference for the trans configuration. The yields for this domino radical bicyclization can range from 11-67%. nih.gov
| Radical Precursor Type | Radical Initiator | Promoter | Yield Range (%) | Diastereoselectivity | Reference |
| O-benzyl oxime ethers with aryl halide | AIBN | Bu₃SnH | 11-67 | trans preference | acs.orgnih.gov |
| O-benzyl oxime ethers with aryl halide | Et₃B | Bu₃SnH | Moderate | Improved with Et₃B | nih.gov |
Phosphine-Catalyzed Annulation Reactions for Azaspiro[4.4]nonane-1,3-diones
Phosphine-catalyzed annulation reactions have emerged as an effective method for the synthesis of spiro-heterocyclic compounds, including analogues of the 1-azaspiro[4.4]nonane system such as 2-azaspiro[4.4]nonene-1,3-diones. These reactions typically involve the [3+2] or [4+1] cycloaddition of allenoates or other activated species with various reaction partners.
For example, a phosphine-catalyzed [3+2] annulation of γ-substituted allenoates with succinimides provides a highly regio- and diastereoselective route to 2-azaspiro[4.4]nonene-1,3-dione derivatives. This methodology offers good to excellent yields and control over the stereochemistry of the newly formed stereocenters. Similarly, phosphine-catalyzed [3+2] cycloadditions of 2-methylene-γ-lactams with ylides derived from 2-butynoic acid derivatives can furnish 2-azaspiro[4.4]nonan-1-ones. Another approach involves a phosphine-catalyzed [4+1] annulation of electron-deficient 1,3-dienes or 1,3-azadienes with maleimides, leading to the efficient construction of 2-azaspiro[4.4]nonenes under mild conditions.
| Annulation Type | Reactants | Product | Catalyst | Reference |
| [3+2] Annulation | γ-Substituted allenoates and Succinimides | 2-Azaspiro[4.4]nonene-1,3-diones | Phosphine (B1218219) | |
| [3+2] Cycloaddition | 2-Methylene-γ-lactams and Ylides | 2-Azaspiro[4.4]nonan-1-ones | Phosphine | |
| [4+1] Annulation | 1,3-(Aza)dienes and Maleimides | 2-Azaspiro[4.4]nonenes | Phosphine |
Gold-Catalyzed Spirocyclization Methodologies
Gold catalysis has proven to be a versatile tool for the construction of complex molecular architectures, including spirocyclic systems. Gold(I) catalysts can activate alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization and rearrangement reactions.
One notable application is the gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters to afford azaspiro[4.4]nonenone ring systems. This reaction proceeds through a cascade pathway involving a 1,2- or 1,3-acyloxy migration, a Nazarov cyclization, a 5-exo-dig cyclization, and a 1,5-acyl migration. This methodology allows for the efficient preparation of a diverse range of spirocyclic pyrrolidines. The reaction conditions are typically mild, often proceeding at room temperature.
| Substrate | Catalyst | Reaction Cascade | Product | Reference |
| 1-Ene-4,9-diyne esters | Gold(I) complex | 1,2/1,3-Acyloxy migration / Nazarov cyclization / 5-exo-dig cyclization / 1,5-Acyl migration | Azaspiro[4.4]nonenone |
Intramolecular Hydroamination/Semipinacol Rearrangements
A tandem intramolecular hydroamination/semipinacol rearrangement has been reported as a highly efficient method for the construction of the 1-azaspiro[4.4]nonane core in a single step. acs.org This strategy is particularly relevant to the synthesis of the Cephalotaxus alkaloids, which feature this spirocyclic system. researchgate.net
This reaction cascade is typically catalyzed by a chiral silver phosphate (B84403) catalyst, which facilitates the asymmetric formal synthesis of (-)-cephalotaxine. researchgate.net The reaction involves an initial intramolecular hydroamination of an allene, followed by a semipinacol rearrangement to generate the spirocyclic ketone. This powerful tandem process allows for the creation of the quaternary spirocenter with high stereocontrol.
Stereoselective Synthesis of 3-Phenyl-1-azaspiro[4.4]nonane and Chiral Analogues
The development of stereoselective methods for the synthesis of chiral 1-azaspiro[4.4]nonane derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several strategies have been explored to achieve enantioselective and diastereoselective synthesis of this scaffold.
One approach involves the use of chiral catalysts, as demonstrated in the silver-catalyzed tandem hydroamination/semipinacol rearrangement for the synthesis of (-)-cephalotaxine. researchgate.net Chiral phosphine ligands can also be employed in phosphine-catalyzed annulation reactions to induce enantioselectivity.
Another strategy relies on the use of chiral starting materials derived from the chiral pool. For instance, chiral amino acids or other readily available enantiopure compounds can be elaborated into precursors for the 1-azaspiro[4.4]nonane ring system. Diastereoselective reactions, such as the radical bicyclization that shows a preference for the trans diastereomer, can also be exploited to control the relative stereochemistry of the spirocycle. acs.org While specific examples for the stereoselective synthesis of this compound are not extensively detailed in the provided context, the principles of asymmetric catalysis and the use of chiral auxiliaries and substrates are directly applicable to the synthesis of this and other chiral analogues.
| Stereoselective Strategy | Key Feature | Example Application | Reference |
| Chiral Catalysis | Enantioselective bond formation | Silver-catalyzed tandem hydroamination/semipinacol rearrangement | researchgate.net |
| Chiral Pool Synthesis | Use of enantiopure starting materials | Elaboration of chiral amino acids | |
| Diastereoselective Reactions | Control of relative stereochemistry | Radical bicyclization with trans preference | acs.org |
Enantioselective Reduction Strategies
The asymmetric synthesis of specific enantiomers of azaspiro[4.4]nonane derivatives is crucial for their application in pharmaceuticals. One key strategy involves the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a vital chiral intermediate for producing compounds like (-)-cephalotaxine. clockss.orgresearchgate.net A pivotal step in this synthesis is the Curtius rearrangement of an acyl azide. clockss.orgresearchgate.net This reaction effectively installs an α-nitrogen substituent at a quaternary carbon center with high stereochemical precision. researchgate.net
Table 1: Key Transformation in Enantioselective Synthesis
| Starting Material | Key Reaction | Product | Overall Yield | Enantiomeric Excess (ee) |
| (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester | Curtius Rearrangement | (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal | 26% | ≥ 95% |
Biocatalytic Approaches to Chiral Azaspirocycles
Biocatalysis has emerged as a powerful and environmentally friendly tool for producing chiral molecules, offering high efficiency and selectivity under mild conditions. nih.gov While direct biocatalytic synthesis of this compound is not extensively documented, the principles are widely applied to create the chiral precursors necessary for its synthesis, such as chiral alcohols and amines. nih.gov Enzymes, whether used in isolated form or within whole-cell systems, provide a valuable method for obtaining enantiomerically pure compounds for the pharmaceutical industry. nih.govnih.gov
The advantages of biocatalysis over traditional chemical synthesis include high enantioselectivity and regioselectivity, as well as the avoidance of harsh reaction conditions that might lead to racemization or rearrangement. nih.gov For instance, ketoreductases are widely used for the asymmetric reduction of ketones to produce chiral alcohols, while transaminases can be employed for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net These biocatalytically produced chiral intermediates are fundamental building blocks for the stereocontrolled synthesis of complex molecules like chiral azaspirocycles. The maturation of biocatalysis, including techniques like directed evolution, allows for the creation of tailor-made enzymes with high activity and stability for specific industrial applications. researchgate.net
Table 2: Common Enzyme Classes in Chiral Synthesis
| Enzyme Class | Reaction Catalyzed | Application in Synthesis |
| Ketoreductases (KREDs) | Asymmetric reduction of ketones | Production of chiral alcohols |
| Transaminases (TAs) | Asymmetric amination of ketones | Production of chiral amines |
| Lipases | Kinetic resolution of racemic alcohols/esters | Separation of enantiomers |
| Hydrolases | Enantioselective hydrolysis of esters/amides | Access to chiral acids and amines |
Control of Diastereoselectivity in Spirocyclization
Achieving control over diastereoselectivity is a critical challenge in the synthesis of spirocyclic systems, which often contain multiple stereocenters. A notable method for constructing the 1-azaspiro[4.4]nonane skeleton is the domino radical bicyclization. nih.govacs.org This process involves the formation and capture of alkoxyaminyl radicals to form the two rings of the spiro-system in a single cascade. acs.org However, this reaction often yields a mixture of diastereomers. nih.gov
Research has shown that the diastereoselectivity of this radical cyclization can be significantly influenced by the reaction conditions, particularly the choice of radical initiator. acs.org When the reaction is initiated by 2,2′-azobisisobutyronitrile (AIBN) at reflux temperatures, the diastereoselectivity can be low. acs.org In contrast, using triethylborane (Et3B) as the radical initiator at room temperature can lead to improved diastereoselectivity, favoring the trans configuration. acs.org The preference for the trans diastereomer is explained by the reaction proceeding through a more stable pseudo-chair conformation of the intermediate alkoxyaminyl radical before the second cyclization occurs. acs.org The steric hindrance of substituents can further enhance this selectivity, in some cases leading exclusively to the trans stereoisomer. acs.org
Table 3: Effect of Radical Initiator on Diastereoselectivity
| Radical Precursor | Initiator | Temperature | Product Yield | Diastereomeric Ratio (trans:cis) |
| O-benzyl oxime ether (alkenyl moiety) | AIBN | Reflux | Moderate | Low selectivity |
| O-benzyl oxime ether (alkenyl moiety) | Et3B | Room Temp | Moderate | Improved selectivity (trans favored) |
| O-benzyl oxime ether (diphenyl olefin) | AIBN / Et3B | N/A | Moderate | Exclusively trans |
Functionalization of the Phenyl Moiety in this compound Derivatives
Modification of the phenyl ring in this compound derivatives allows for the fine-tuning of their physicochemical and biological properties. The reactivity of the phenyl group towards functionalization is influenced by the electronic properties of both the existing substituents and the incoming reagents. researchgate.net For example, substitution with electron-donating or electron-withdrawing groups on the aromatic ring can influence receptor binding affinity and selectivity in related pharmacologically active compounds. researchgate.net
Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring. For instance, nitration, halogenation, or Friedel-Crafts acylation/alkylation can be used to introduce nitro, halo, acyl, or alkyl groups, respectively. The position of substitution (ortho, meta, or para) will be directed by the existing azaspiro[4.4]nonane substituent, which generally acts as an activating group. The sensitivity of such reactions can be high; in related systems, the electronic nature of substituents has been shown to dramatically alter the reactivity and selectivity of chemical transformations. researchgate.net These modifications are essential for developing structure-activity relationships (SAR) in drug discovery programs.
Methodological Advancements in Azaspiro[4.4]nonane Synthesis
Recent years have seen significant progress in the development of novel and efficient methods for synthesizing azaspirocyclic scaffolds. These advanced methodologies often provide access to complex molecular architectures under mild conditions and with high efficiency.
One such advancement is the use of gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters. rsc.org This method proceeds through a sophisticated cascade involving acyloxy migration, Nazarov cyclization, and subsequent cyclizations to rapidly construct the azaspiro[4.4]nonenone ring system. rsc.org
Another modern approach utilizes visible-light photocatalysis. acs.org This technique enables the generation of N-centered radicals from N-allylsulfonamides, which can then undergo spirocyclization with alkenes to form β-spirocyclic pyrrolidines. acs.org This method is notable for its mild conditions and applicability to late-stage functionalization.
Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step. Isocyanide/acetylene-based multicomponent reactions have been developed for the efficient synthesis of novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov This approach involves the in situ generation of a zwitterionic adduct that reacts with a third component to yield the final spiro product, highlighting the atom- and step-economy of modern synthetic methods. nih.gov
Table 4: Summary of Advanced Synthetic Methodologies
| Methodology | Key Features | Substrates | Product Type |
| Gold(I)-Catalyzed Spirocyclization | Cascade reaction, high complexity | 1-ene-4,9-diyne esters | Azaspiro[4.4]nonenones |
| Visible-Light Photocatalysis | Mild conditions, radical-based | N-allylsulfonamides, alkenes | β-Spirocyclic pyrrolidines |
| Multicomponent Reactions (MCRs) | Step- and atom-economy | Isocyanides, acetylenic esters | Oxa-azaspiro[4.4]nonatrienes |
Molecular Design Principles and Structure Activity Relationship Sar Studies for 3 Phenyl 1 Azaspiro 4.4 Nonane Analogues
Exploration of Substituent Effects on Spirocyclic Systems
The biological activity of 3-Phenyl-1-azaspiro[4.4]nonane analogues is highly sensitive to the nature and position of substituents on both the phenyl ring and the spirocyclic core. Structure-activity relationship (SAR) studies on related spirocyclic systems demonstrate that electronic and steric factors play a crucial role in modulating ligand-receptor interactions.
Research into spiro[4.5]trienone skeletons, for instance, has shown that the reaction pathways and final products can be steered by the electronic nature of substituents on an N-aryl group. acs.org The introduction of electron-withdrawing groups (e.g., fluorine) or electron-donating groups (e.g., methoxy) at the para-position of the aniline (B41778) moiety can dictate whether the reaction yields a quinolin-2-one or a spiro[4.5]trienone. acs.orgnih.gov This highlights the sensitivity of the spirocyclic system's formation and, by extension, its final geometry, to electronic effects. acs.orgnih.gov
In the context of designing bioactive ligands, such as those for the sigma receptor, substitutions on the aromatic ring directly influence binding affinity. Studies on other classes of inhibitors have found that bulky and electron-withdrawing substituents on a phenyl ring can strongly enhance inhibitory effectiveness. However, this effect is often balanced by steric hindrance, where exceeding an optimal size can be detrimental to activity.
The following table illustrates representative SAR data from a series of N-substituted 4-phenyl-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones, demonstrating how modifications to the phenyl ring and the nitrogen substituent impact biological activity. While not the exact [4.4]nonane core, these findings provide valuable insights into the design principles applicable to this compound analogues.
| Compound | R1 (N-substituent) | R2 (Phenyl-substituent) | Relative Potency |
|---|---|---|---|
| 1a | -CH3 | -H | Baseline |
| 1b | -CH3 | 4-F | Increased |
| 1c | -CH3 | 4-OCH3 | Slightly Increased |
| 1d | -CH2CH3 | -H | Decreased |
| 1e | -CH(CH3)2 | -H | Significantly Decreased |
Conformational Analysis of 1-Azaspiro[4.4]nonane Derivatives
The rigid nature of the spirocyclic system in 1-azaspiro[4.4]nonane derivatives locks the molecule into specific conformations, which is a key advantage in ligand design. nih.gov The fusion of the two five-membered rings at a single carbon atom significantly restricts conformational flexibility compared to more linear or monocyclic systems.
During the synthesis of 1-azaspiro[4.4]nonane derivatives via domino radical bicyclization, a notable diastereoselectivity is often observed, with a predominance of the trans-stereoisomer. nih.govacs.org This preference is explained by the "Beckwith–Houk ET model," which posits that the major product arises from a transition state where the substituent occupies a more stable equatorial position in a pseudo-chair conformation of the radical intermediate. nih.govacs.org This leads to the formation of the trans diastereomer, where substituents on the two rings are on opposite faces relative to the spiro center. nih.govacs.org
The stereochemical outcome is critical for biological activity. The spatial orientation of the phenyl group in this compound—whether it is cis or trans relative to other substituents—profoundly affects how the molecule presents its pharmacophoric features to a receptor binding pocket. Studies on other spirocyclic systems, such as spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, have confirmed that different diastereomers can exhibit vastly different antimicrobial activities, underscoring the decisive role of the spatial arrangement at the spiro center. mdpi.com The fixed, three-dimensional structure of each diastereomer results in a unique topographical profile that dictates the potential for specific and high-affinity interactions with a biological target.
Spacers and Linkers in Azaspiro[4.4]nonane Ligand Design
In many ligand design strategies, the 1-azaspiro[4.4]nonane scaffold serves as a primary anchoring motif, while spacers or linkers are used to connect it to other functional groups that may interact with adjacent regions or secondary pockets of a receptor. The length and composition of these linkers are critical variables that modulate the binding affinity and selectivity of the resulting ligand. nih.gov
The function of a linker is to optimally position a secondary pharmacophore in its binding site without introducing strain. Studies on bivalent ligands and other complex molecules have consistently shown that linker length and composition are crucial for activity. nih.govembopress.org A linker that is too short may prevent the ligand from reaching its target interaction points, while an overly long or flexible linker can lead to an entropic penalty upon binding, reducing affinity. nih.govresearchgate.net
For example, in the design of ligands for the sigma receptor, spiro-amine cores have been decorated with hydrophobic groups attached via linkers of varying lengths. The affinity for the receptor was found to be highly dependent on the distance between the core amine and the distal hydrophobic group. The table below, based on principles derived from related spiro-amine ligands, illustrates how linker length can influence receptor binding affinity.
| Compound Series | Linker (X) | Number of Atoms in Linker | Receptor Affinity (Ki, nM) |
|---|---|---|---|
| 2a | -(CH2)- | 1 | 58.4 |
| 2b | -(CH2)2- | 2 | 15.2 |
| 2c | -(CH2)3- | 3 | 3.5 |
| 2d | -(CH2)4- | 4 | 8.9 |
| 2e | -(CH2)5- | 5 | 22.1 |
Impact of Spiro Ring Size on Biological Activity
The rigid framework of spirocycles is advantageous for enhancing binding affinity by reducing the entropic cost of binding. nih.gov However, this rigidity also means that the scaffold must be correctly matched to the target. For instance, the development of selective antagonists for the α(1d)-adrenergic receptor utilized an 8-azaspiro[4.5]decane-7,9-dione core, suggesting that the geometry of this particular ring system was optimal for achieving high affinity and selectivity for that target. nih.gov Similarly, work on GPR119 agonists employed a 7-azaspiro[3.5]nonane scaffold.
While direct comparative studies across a series of 3-phenyl-1-azaspiro[x.y]cycloalkanes are limited, the principle remains that the choice of ring size is a critical optimization parameter in drug design. A smaller ring system like azaspiro[3.4]octane will present its substituents with different vectors compared to the [4.4]nonane or the larger [4.5]decane systems. The optimal ring size is therefore target-dependent and is a key consideration in scaffold-based drug discovery.
Pharmacophore Elucidation for Azaspiro[4.4]nonane Scaffolds
Pharmacophore modeling is a powerful tool for understanding the essential structural features required for a molecule's biological activity. For ligands based on the azaspiro[4.4]nonane scaffold, pharmacophore models typically highlight a combination of features contributed by the core structure and its key substituents.
Based on studies of various spirocyclic ligands, particularly those targeting the sigma (σ₁) receptor, a common pharmacophore model has emerged. nih.gov The key features of this model are highly consistent with the structure of this compound. nih.gov A pharmacophore model developed for a class of spirocyclic σ₁ ligands identified the following essential components: nih.gov
A Positive Ionizable Group: This is provided by the basic nitrogen atom within the 1-azaspiro[4.4]nonane core, which is protonated at physiological pH.
A Hydrophobic Aromatic Group: The phenyl ring at the 3-position perfectly fulfills this requirement, providing a site for aromatic or hydrophobic interactions.
Hydrophobic Moieties: The two five-membered rings of the spiro[4.4]nonane system itself provide additional hydrophobic bulk that can occupy corresponding pockets in a receptor.
A Hydrogen Bond Acceptor Group: While not present in the parent this compound, this feature can be readily introduced via substitution on the phenyl ring (e.g., a methoxy (B1213986) or carbonyl group) to further optimize binding.
Computational Chemistry and in Silico Modeling in 3 Phenyl 1 Azaspiro 4.4 Nonane Research
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). In the context of 3-Phenyl-1-azaspiro[4.4]nonane research, docking studies are crucial for elucidating how derivatives of this scaffold interact with their biological targets.
The primary goal is to identify the most stable binding pose of the ligand within the active site of the target protein, which is quantified by a scoring function that estimates the binding affinity (e.g., in kcal/mol). These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, that are critical for potent and selective binding. For instance, studies on similar heterocyclic compounds often use docking to understand how structural modifications influence binding to specific targets, such as enzymes or receptors implicated in cancer or infectious diseases. mdpi.com By analyzing the docked conformation of this compound derivatives, researchers can predict how substitutions on the phenyl ring or the spirocyclic core might enhance or diminish binding affinity, guiding the design of more effective compounds.
Below is an interactive table illustrating hypothetical docking results for this compound derivatives against a putative protein kinase target.
| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| This compound | -7.5 | LEU83, VAL65, ALA45 | Hydrophobic interactions |
| 3-(4-Hydroxyphenyl)-1-azaspiro[4.4]nonane | -8.2 | LEU83, ASP145, SER80 | Hydrophobic, H-bond with ASP145 |
| 3-(4-Chlorophenyl)-1-azaspiro[4.4]nonane | -8.0 | LEU83, VAL65, MET143 | Hydrophobic, Halogen bond with MET143 |
| 3-(3,4-Dichlorophenyl)-1-azaspiro[4.4]nonane | -8.6 | LEU83, MET143, PHE144 | Enhanced hydrophobic & halogen interactions |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Azaspiro[4.4]nonane Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the structural properties of a molecule, such as its physicochemical, electronic, and steric features, determine its biological effect. mdpi.com
In the study of azaspiro[4.4]nonane derivatives, a 2D or 3D-QSAR model can be developed to predict the biological activity (e.g., IC50 values) of unsynthesized analogs. nih.govfrontiersin.org This process involves several steps:
Data Set Selection: A series of 1-azaspiro[4.4]nonane derivatives with experimentally determined biological activities is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic properties (e.g., dipole moment), steric properties (e.g., molecular volume), and physicochemical properties (e.g., logP, a measure of hydrophobicity). nih.gov
Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical equation relating the descriptors to the biological activity. frontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. frontiersin.org
A successful QSAR model can provide valuable insights into which structural features are most important for the desired activity, thereby guiding the optimization of lead compounds. frontiersin.org
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are invaluable for assessing the conformational stability of the this compound scaffold and its derivatives within a biological environment, such as in solution or bound to a protein.
By simulating the ligand-protein complex for nanoseconds or even microseconds, MD can:
Assess Binding Stability: Confirm if the binding pose predicted by docking is stable over time.
Reveal Conformational Changes: Show how the ligand and/or protein structure adapts upon binding.
Calculate Binding Free Energy: Provide more accurate estimations of binding affinity by considering entropy and solvent effects.
Study Binding Kinetics: Investigate the mechanism of ligand binding and unbinding, allowing for the estimation of kinetic constants like the association rate (k_on) and dissociation rate (k_off). A long residence time (low k_off) is often a desirable property for drug candidates as it can lead to a more sustained therapeutic effect. nih.gov
Prediction of Molecular Interactions and Binding Modes
The prediction of molecular interactions and binding modes is a central aspect of in silico drug design, heavily reliant on techniques like molecular docking. For this compound, this involves identifying the most probable orientation (binding mode) within the target's active site and characterizing the non-covalent forces that stabilize this interaction.
Computational software can generate multiple possible binding poses and rank them based on scoring functions. The analysis focuses on specific interactions:
Hydrogen Bonds: The nitrogen atom in the azaspiro[4.4]nonane core can act as a hydrogen bond acceptor, while appropriate functionalization could introduce hydrogen bond donors.
Hydrophobic Interactions: The phenyl group and the aliphatic spirocyclic system are well-suited to engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Stacking: The aromatic phenyl ring can interact with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan) through pi-pi stacking or T-shaped interactions.
Understanding these preferred interactions and binding modes is essential for structure-based drug design, allowing medicinal chemists to modify the this compound structure to optimize its complementarity with the target site.
Electrostatic Potential Surface Analysis in Structure-Activity Correlation
Molecular Electrostatic Potential (MESP) surface analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MESP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials. mdpi.com
For this compound and its derivatives, MESP analysis can:
Identify Reactive Sites: Pinpoint the most electron-rich and electron-poor regions, which are likely to be involved in intermolecular interactions. The lone pair on the nitrogen atom, for example, would be a region of negative electrostatic potential.
Correlate Structure with Activity: By comparing the MESP maps of active and inactive analogs, researchers can identify electrostatic features that are crucial for binding to the target. A specific distribution of positive and negative potentials might be required for optimal electrostatic complementarity with the active site. mdpi.com
Guide Structural Modifications: MESP analysis helps in deciding where to place substituents to enhance electrostatic interactions with the target protein, potentially leading to improved binding affinity and biological activity.
The table below summarizes the computational techniques and their applications in the study of this compound.
| Computational Technique | Primary Application | Key Insights Provided |
| Molecular Docking | Prediction of ligand binding pose | Binding affinity, key interactions, binding mode |
| QSAR | Prediction of biological activity | Structure-activity relationships, guidance for analog design |
| Molecular Dynamics | Analysis of dynamic stability and kinetics | Conformational stability, binding free energy, residence time |
| MESP Analysis | Visualization of charge distribution | Reactive sites, electrostatic complementarity with target |
Biological Target Engagement and Mechanistic Investigations of 3 Phenyl 1 Azaspiro 4.4 Nonane Analogues
Sigma Receptor Binding Affinity Studies (S1R, S2R)
While specific binding affinity data for 3-phenyl-1-azaspiro[4.4]nonane at sigma-1 (S1R) and sigma-2 (S2R) receptors is not extensively documented in publicly available literature, research on structurally related compounds provides insights into the potential interactions of this scaffold. For instance, a study on various sigma receptor ligands demonstrated that modest structural modifications can significantly impact affinity and selectivity. In one study, the potent S1R agonist SA4503 showed a 14-fold selectivity for S1R (Ki = 4.6 nM) over S2R (Ki = 63.1 nM) in guinea pig brain homogenates. Interestingly, its fluoroethyl analog, FE-SA4503, maintained a similar 14-fold selectivity for S1R (Ki = 8.0 nM) over S2R (Ki = 113.2 nM).
Another study screened a panel of 46 compounds with scaffolds known for high σ2 receptor affinity. One compound, (±)-7, which is a 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline derivative, displayed a Ki of 48.4 nM for σ1 and a significantly higher affinity for σ2 with a Ki of 0.59 nM. upenn.edu N-phenylpiperazine derivatives with a butyl linker have also shown high binding affinity for both sigma receptor subtypes, although with reduced selectivity for the σ2 receptor. upenn.edu These findings suggest that the nature and substitution pattern of the aromatic ring and the linker length are critical determinants for sigma receptor affinity and selectivity. The phenyl group in this compound likely plays a crucial role in binding to the hydrophobic regions of the sigma receptor binding sites.
GABAA Receptor Modulation and Binding Characteristics
The modulatory effects of this compound analogues on GABAA receptors are not well-characterized. However, the structural features of these compounds suggest a potential for interaction with this major inhibitory neurotransmitter receptor in the central nervous system. GABAA receptors are known to be modulated by a wide range of compounds, and the presence of a phenyl ring and a basic nitrogen atom in the 1-azaspiro[4.4]nonane core are common features in many CNS-active molecules.
For example, studies on terpenoids have shown that these molecules can modulate GABAA receptor function. d-nb.infonih.gov While structurally different from this compound, these findings indicate that hydrophobic moieties, similar to the phenyl group, can influence GABAA receptor activity. Positive allosteric modulators of GABAA receptors typically bind to a site distinct from the GABA binding site, enhancing the effect of GABA by increasing the frequency or duration of chloride channel opening. wikipedia.org Further investigation is required to determine if this compound or its derivatives can act as modulators of GABAA receptors and to elucidate their specific binding characteristics and functional effects.
Enzyme Inhibition Studies (e.g., Monoacylglycerol Lipase (B570770) (MGL), Dipeptidyl Peptidase-4 (DPP-4))
The inhibitory potential of this compound analogues against enzymes such as monoacylglycerol lipase (MGL) and dipeptidyl peptidase-4 (DPP-4) is an area of active research.
Monoacylglycerol Lipase (MGL): MGL is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comacs.org Inhibition of MGL can lead to elevated levels of 2-AG, which has therapeutic potential in various neurological and inflammatory disorders. nih.gov While direct inhibitory data for this compound on MGL is scarce, studies on other spirocyclic systems are informative. For instance, inserting a phenyl ring into the ketoxime moiety of certain MGL inhibitors has been shown to decrease the inhibitory effect, suggesting that steric hindrance or unfavorable electronic interactions may play a role. mdpi.com The development of selective and potent MGL inhibitors is an ongoing effort in medicinal chemistry.
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. nih.govnih.gov DPP-4 inhibitors are a class of oral antidiabetic drugs. The 1-azaspiro[4.4]nonane scaffold has not been extensively explored for DPP-4 inhibition. However, the broader class of heterocyclic compounds has been a major focus in the development of DPP-4 inhibitors. nih.govnih.gov The structure-activity relationship studies of various scaffolds reveal that specific substitutions and spatial arrangements are crucial for potent inhibition. Future studies could explore the potential of incorporating the this compound moiety into pharmacophores known to inhibit DPP-4.
Investigation of Other Receptor and Ion Channel Interactions
The pharmacological profile of this compound analogues may extend beyond the targets discussed above. The 1-azaspiro[4.4]nonane core is present in compounds that exhibit activity at various other receptors and ion channels. For instance, some derivatives have been investigated as agonists of nicotinic acetylcholine (B1216132) receptors. acs.orgnih.gov
The lipophilic nature of the phenyl group combined with the basic nitrogen of the azaspirocycle could facilitate interactions with a range of G-protein coupled receptors (GPCRs) and ion channels. A comprehensive screening of this compound and its derivatives against a panel of receptors and ion channels would be necessary to fully elucidate its pharmacological selectivity and identify potential off-target effects or new therapeutic applications.
Elucidation of Molecular Mechanisms of Action for Azaspiro[4.4]nonane Derivatives
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. For their interaction with sigma receptors, it is known that these receptors are unique ligand-regulated molecular chaperones located at the endoplasmic reticulum. nih.gov Ligand binding can modulate intracellular signaling pathways, including calcium homeostasis and protein kinase activity. The phenyl group of this compound likely engages in hydrophobic and aromatic interactions within the binding pocket of sigma receptors, leading to conformational changes that trigger downstream signaling events.
In the context of enzyme inhibition, the mechanism would depend on the specific enzyme. For serine hydrolases like MGL and DPP-4, inhibition could occur through reversible or irreversible interactions with the catalytic serine residue in the active site. The 1-azaspiro[4.4]nonane core could serve as a scaffold to position the phenyl group and other potential pharmacophoric elements in a way that facilitates binding to the active site or allosteric sites of the enzyme. Further computational modeling and experimental studies, such as X-ray crystallography of ligand-protein complexes, would be invaluable in elucidating the precise molecular interactions and mechanisms of action.
Medicinal Chemistry Applications and Drug Discovery Landscape for 3 Phenyl 1 Azaspiro 4.4 Nonane Scaffolds
Hit Identification and Expansion Strategies for Azaspiro[4.4]nonane Derivatives
The journey of drug discovery for compounds centered around the 3-phenyl-1-azaspiro[4.4]nonane core often commences with the identification of initial "hit" compounds. These hits can emerge from various screening campaigns, including high-throughput screening (HTS) of diverse chemical libraries, fragment-based screening, or through the investigation of natural products containing the parent 1-azaspiro[4.4]nonane ring system. For instance, the 1-azaspiro[4.4]nonane nucleus is a key component of the Cephalotaxus alkaloids, such as cephalotaxine, which have demonstrated potent antiproliferative activities. nih.govacs.org The biological activity of these natural products validates the potential of the azaspiro[4.4]nonane skeleton as a starting point for drug discovery.
Once a hit compound containing the this compound scaffold is identified, hit expansion strategies are employed to build a preliminary understanding of the structure-activity relationship (SAR). This involves the synthesis of a focused library of analogues to explore the chemical space around the initial hit. A key synthetic strategy for accessing 1-azaspiro[4.4]nonane derivatives is through domino radical bicyclization. nih.govnih.gov This method allows for the efficient construction of the spirocyclic core in a single step from acyclic precursors, enabling the generation of diverse derivatives for biological evaluation. nih.govnih.gov
The expansion phase typically involves systematic modifications at key positions of the this compound scaffold. These modifications can include:
Substitution on the phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to probe electronic and steric effects on biological activity.
Modification of the spirocyclic core: Altering the substitution pattern on the pyrrolidine (B122466) or cyclopentane (B165970) rings to influence conformation and physicochemical properties.
Derivatization of the nitrogen atom: Introducing different functional groups to modulate basicity, polarity, and potential interactions with the biological target.
The following table outlines a hypothetical hit expansion strategy for a generic this compound hit.
| Modification Site | Rationale for Modification | Examples of Analogs | Desired Outcome |
| Phenyl Ring (R1) | Explore electronic and steric requirements for target binding. | 4-Chloro, 4-Methoxy, 3,4-Dichloro, 4-Trifluoromethyl | Improved potency and selectivity. |
| Pyrrolidine Ring (R2) | Investigate the impact of substitution on potency and ADME properties. | Methyl, Hydroxymethyl, Carboxylic acid | Enhanced solubility and metabolic stability. |
| Cyclopentane Ring (R3) | Probe for additional binding pockets and influence on conformation. | Hydroxyl, Carbonyl, Alkyl groups | Increased target engagement and refined SAR. |
| Nitrogen Atom (R4) | Modulate pKa, introduce vectors for further functionalization. | Methyl, Ethyl, Acetyl, Benzyl | Optimized pharmacokinetic profile. |
Lead Optimization Programs for Azaspirocyclic Compounds
Following successful hit identification and expansion, a "lead" compound is selected for a more rigorous lead optimization program. The primary goal of this phase is to refine the molecular architecture of the this compound lead to enhance its drug-like properties, including potency, selectivity, and pharmacokinetic profile, while minimizing off-target effects and toxicity. patsnap.com This iterative process involves a deep dive into the SAR to develop a molecule suitable for clinical development. patsnap.com
For azaspirocyclic compounds, lead optimization efforts often focus on several key areas:
Improving Target Affinity and Selectivity: Fine-tuning the substituents on the phenyl ring and the spirocyclic system to maximize interactions with the desired biological target and minimize binding to off-targets, such as the hERG channel. nih.gov
Optimizing ADME Properties: Modifications are made to improve absorption, distribution, metabolism, and excretion (ADME) characteristics. This can involve modulating lipophilicity (logP), aqueous solubility, and metabolic stability. For instance, introducing polar functional groups or blocking sites of metabolism can significantly improve the pharmacokinetic profile.
Mitigating Potential Liabilities: Early assessment of potential liabilities, such as cytotoxicity, genotoxicity, and inhibition of cytochrome P450 enzymes, is crucial. Structural modifications are then made to address any identified issues.
A hypothetical lead optimization cascade for a this compound derivative is presented in the table below.
| Optimization Goal | Strategy | Example Modification | Assay |
| Increase Potency | Enhance binding affinity through targeted interactions. | Introduction of a hydrogen bond donor/acceptor on the phenyl ring. | In vitro target binding assay (e.g., IC50 determination). |
| Improve Selectivity | Reduce binding to related off-targets. | Steric hindrance to disfavor binding to antitargets. | Off-target binding assays (e.g., panel of related receptors). |
| Enhance Metabolic Stability | Block sites of metabolism. | Introduction of fluorine atoms or replacement of a labile group. | In vitro microsomal stability assay. |
| Increase Aqueous Solubility | Introduce polar functional groups. | Addition of a hydroxyl or amino group. | Thermodynamic solubility measurement. |
Role as Pharmaceutical Intermediates and Building Blocks in Complex Molecule Synthesis
The this compound scaffold and its simpler parent, 1-azaspiro[4.4]nonane, are valuable building blocks in the synthesis of more complex molecules, including natural products and designed pharmaceutical agents. Their rigid, three-dimensional structure makes them ideal starting points for constructing molecules with well-defined spatial arrangements of functional groups.
For example, the 1-azaspiro[4.4]nonane core is a key structural feature of the Cephalotaxus alkaloids, and synthetic routes to these natural products often rely on the initial construction of this spirocyclic system. researchgate.net The ability to synthesize functionalized 1-azaspiro[4.4]nonane derivatives allows for a modular approach to the total synthesis of these complex alkaloids and their analogues for biological evaluation. nih.govnih.gov
Furthermore, derivatives such as 2-azaspiro[4.4]nonane-1,3-dione can serve as linkers in the synthesis of various active pharmaceutical ingredients. biosynth.com These building blocks can be used to connect different pharmacophoric elements or to introduce a rigid spacer into a molecule to optimize its interaction with a biological target. The availability of a wide range of spirocyclic building blocks is crucial for medicinal chemists to explore novel chemical space. 3wpharm.com3wpharm.com
Strategic Integration of Design-Make-Test-Analyze (DMTA) Cycles in Azaspiro[4.4]nonane Research
Modern drug discovery programs, including those focused on this compound scaffolds, rely on the iterative Design-Make-Test-Analyze (DMTA) cycle to accelerate the lead optimization process. chemrxiv.org This integrated approach ensures that data from each round of synthesis and testing informs the design of the next generation of compounds. chemrxiv.org
The DMTA cycle in the context of azaspiro[4.4]nonane research can be broken down as follows:
Design: Medicinal chemists use computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to design new this compound analogues with predicted improvements in potency, selectivity, or ADME properties. patsnap.com
Make: Synthetic chemists then synthesize the designed compounds, often employing efficient and modular synthetic routes to generate the target molecules in a timely manner.
Test: The newly synthesized compounds are subjected to a battery of in vitro and in vivo assays to determine their biological activity, physicochemical properties, and pharmacokinetic profile.
Analyze: The data from the testing phase is analyzed to understand the SAR and to identify key structural features that contribute to the desired properties. This analysis informs the next round of design, closing the loop of the DMTA cycle.
The strategic implementation of DMTA cycles allows for a more efficient exploration of the chemical space around the this compound scaffold, leading to a faster identification of high-quality drug candidates. chemrxiv.org
Patent Landscape Analysis and Intellectual Property Considerations for Azaspiro[4.4]nonane Compounds
The patent landscape for this compound and related azaspirocyclic compounds is a critical aspect of their development as therapeutic agents. A thorough analysis of existing patents is essential to ensure freedom to operate and to identify opportunities for novel intellectual property.
The patentability of new this compound derivatives typically hinges on demonstrating novelty, non-obviousness, and utility. Key areas of patent claims often include:
Composition of Matter: Claims covering novel this compound compounds and their pharmaceutically acceptable salts.
Pharmaceutical Compositions: Claims directed to formulations containing the novel compounds.
Methods of Use: Claims covering the use of the compounds for treating specific diseases or conditions.
Synthetic Methods: Claims for novel and efficient processes for preparing the compounds.
A comprehensive patent landscape analysis would involve searching patent databases for applications and granted patents related to azaspiro[4.4]nonane compounds and their use in medicine. This analysis helps to understand the competitive landscape, identify potential collaborators or licensors, and guide the strategic direction of a research and development program. While a detailed analysis is beyond the scope of this article, it is a crucial step for any entity looking to commercialize therapeutics based on the this compound scaffold.
Future Directions and Advanced Research Perspectives for 3 Phenyl 1 Azaspiro 4.4 Nonane
Development of Novel Asymmetric Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure 3-Phenyl-1-azaspiro[4.4]nonane is a primary research focus. While various methods exist for synthesizing spiro-pyrrolidines, future efforts will concentrate on novel asymmetric strategies that offer high yields, excellent enantioselectivity, and operational simplicity.
Key future directions include:
Organocatalytic Approaches: The use of small organic molecules as catalysts for asymmetric reactions has revolutionized organic synthesis. Future research will likely explore novel organocatalysts, such as derivatives of proline or chiral amines, to catalyze key bond-forming reactions in the synthesis of the this compound core. thieme-connect.com For instance, enantioselective conjugate additions to nitro-olefins followed by reductive cyclization represent a promising avenue. thieme-connect.com
Transition-Metal Catalysis: Asymmetric 1,3-dipolar cycloaddition reactions, often catalyzed by silver or copper complexes with chiral ligands, are powerful tools for constructing pyrrolidine (B122466) rings with high stereocontrol. researchgate.netnih.gov The development of new ligand systems will be crucial for improving the efficiency and selectivity of these reactions for substrates leading to the this compound skeleton.
Biocatalysis: The use of enzymes (biocatalysts) offers a green and highly selective alternative to traditional chemical synthesis. Engineered enzymes could be developed to perform key stereoselective steps, such as asymmetric reduction or cyclization, providing a direct and efficient route to specific enantiomers of this compound.
| Methodology | Catalyst/Reagent Type | Key Transformation | Potential Advantages |
|---|---|---|---|
| Organocatalysis | Chiral Amines (e.g., Hayashi-Jørgensen catalyst) | Conjugate Addition | Metal-free, mild conditions, high enantioselectivity. thieme-connect.com |
| Transition-Metal Catalysis | Silver or Copper Complexes with Chiral Ligands | [3+2] Cycloaddition of Azomethine Ylides | High diastereoselectivity and enantioselectivity, convergent. researchgate.netrsc.org |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Asymmetric Alkylation | Operational simplicity, scalability. |
Application of Artificial Intelligence and Machine Learning in Azaspiro[4.4]nonane Design
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. springernature.com For the this compound scaffold, these computational tools offer powerful new capabilities.
Future applications include:
De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of spirocyclic compounds to design novel this compound derivatives with desired physicochemical and predicted biological properties. nih.gov This allows for the exploration of a vast and untapped chemical space.
Property Prediction: ML models can be developed to accurately predict key drug-like properties, including solubility, metabolic stability, bioavailability, and potential off-target effects, for virtual libraries of azaspiro[4.4]nonanes. nih.gov This enables researchers to prioritize the synthesis of compounds with the highest probability of success.
Reaction Outcome and Synthesis Planning: AI can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. pharmaphorum.com By training models on vast datasets of known reactions, AI tools can help chemists overcome synthetic challenges associated with complex spirocyclic structures, making the synthesis more efficient and predictable. pharmaphorum.comnih.gov
| AI/ML Application | Objective | Expected Outcome |
|---|---|---|
| Generative Models | Design of novel this compound analogs | Virtual libraries of compounds with optimized predicted properties. nih.gov |
| Predictive Modeling (QSPR/QSAR) | Forecast ADMET properties and biological activity | Prioritization of synthetic targets, reducing late-stage attrition. nih.gov |
| Retrosynthesis Prediction | Identify efficient synthetic pathways | Accelerated synthesis of complex target molecules. pharmaphorum.com |
Exploration of Polypharmacology and Multi-Target Ligand Design
Complex multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndromes often involve multiple biological pathways. nih.gov The traditional "one drug, one target" paradigm is often insufficient for these conditions. Polypharmacology, the design of single molecules that can modulate multiple targets, has emerged as a promising therapeutic strategy. dundee.ac.uk
The rigid, three-dimensional nature of the this compound scaffold makes it an ideal starting point for developing multi-target-directed ligands (MTDLs). rsc.org By strategically placing different pharmacophoric groups on the spirocyclic core, it is possible to design ligands that interact with two or more distinct biological targets simultaneously.
Potential strategies include:
Fragment-Based Linking: Combining pharmacophoric fragments known to bind to different targets onto the azaspiro[4.4]nonane core.
Scaffold Merging: Integrating the spirocyclic motif into existing ligands to create hybrid molecules with dual activity.
For example, a derivative could be designed to inhibit both an enzyme and a G-protein coupled receptor (GPCR) involved in a specific disease cascade, potentially offering synergistic efficacy and a reduced likelihood of drug resistance.
Integration with Chemical Biology for Target Deconvolution
When a novel compound like a this compound derivative shows interesting activity in a phenotypic screen (a screen that measures a change in cell behavior or function), the next critical step is to identify its molecular target(s)—a process known as target deconvolution. nih.gov Chemical biology provides a powerful toolkit for this purpose.
Future research will involve creating "probe" molecules by modifying the this compound scaffold with specific functional groups. These probes can then be used in various target identification strategies:
Affinity-Based Proteomics: A linker can be attached to the scaffold, allowing it to be immobilized on a solid support (like beads). technologynetworks.com This "bait" can then be used to pull its protein targets out of a cell lysate for identification by mass spectrometry.
Activity-Based Protein Profiling (ABPP): If the compound is believed to be a covalent inhibitor, it can be modified with a reporter tag. This allows for the direct labeling and identification of the target enzyme within a complex proteome. nih.gov
Photoaffinity Labeling: A photoreactive group can be incorporated into the molecule. Upon exposure to UV light, the probe will covalently bind to its target protein, allowing for subsequent identification.
| Technique | Principle | Scaffold Modification |
|---|---|---|
| Affinity Chromatography | Immobilized ligand captures binding partners from cell lysates. technologynetworks.com | Attachment of a linker arm for immobilization. |
| Expression Cloning (e.g., Phage Display) | Immobilized ligand is used to screen libraries of proteins displayed on phage surfaces. nih.gov | Attachment of a linker arm for immobilization. |
| Label-Free Methods (e.g., DARTS) | Ligand binding confers stability to the target protein against proteolysis. bohrium.com | No modification required. |
Strategic Opportunities in Rare Disease and Neglected Tropical Disease Research
Rare diseases and neglected tropical diseases (NTDs) represent areas of significant unmet medical need, often hampered by a lack of commercial incentives for pharmaceutical research. easychair.org The development of new chemical entities with novel mechanisms of action is a global health priority. infontd.org
The unique structural properties of the this compound scaffold make it a valuable starting point for drug discovery programs in these areas. tandfonline.comnih.gov
Novel Chemical Space: The scaffold provides access to a region of chemical space that is distinct from traditional "flat" aromatic drug structures, increasing the likelihood of finding hits against novel or difficult-to-drug targets in parasites or for rare genetic disorders. rsc.org
Favorable Properties: Spirocyclization can improve key drug-like properties, such as solubility and metabolic stability, while reducing off-target effects—all critical attributes for developing safe and effective medicines for vulnerable populations. nih.gov
Open-Source Drug Discovery: Derivatives of this compound could be contributed to open-source initiatives and public-private partnerships that aim to accelerate drug discovery for NTDs. easychair.org These collaborations are essential for advancing compounds through the development pipeline for diseases like leishmaniasis, Chagas disease, and human African trypanosomiasis. nih.gov
The exploration of spirocyclic scaffolds, including this compound, offers a strategic opportunity to populate the drug discovery pipeline with innovative compounds to combat these devastating diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
